Gadoterate meglumine is classified as a macrocyclic ionic gadolinium-based contrast agent. It is derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is a chelating agent that binds to gadolinium ions. The compound is recognized for its application in diagnostic imaging, particularly in detecting lesions and assessing vascular abnormalities .
The synthesis of gadoterate meglumine involves several key steps:
Gadoterate meglumine has a complex molecular structure characterized by its macrocyclic DOTA framework that encapsulates the gadolinium ion. The chemical formula can be represented as:
This structure provides enhanced stability compared to linear analogs due to the chelation effect of the DOTA ligand surrounding the gadolinium ion . The molecular weight of gadoterate meglumine is approximately 590.73 g/mol.
The primary reaction involved in the synthesis of gadoterate meglumine is the coordination reaction between gadolinium ions and DOTA:
This reaction occurs under conditions that favor complex formation, such as elevated temperature and controlled pH. The stability of this complex is crucial for its application in MRI, as it reduces the likelihood of free gadolinium ions being released into biological systems .
Gadoterate meglumine enhances MRI imaging by shortening the relaxation times (T1 and T2) of nearby protons in tissues. When administered intravenously, it alters the magnetic properties of tissues due to its paramagnetic nature:
The effectiveness of this contrast agent depends on its concentration within tissues and the magnetic field strength used during imaging .
Data on pharmacokinetics shows that after administration, about 72% to 85% of gadolinium is excreted via urine within 48 hours, indicating efficient renal clearance .
Gadoterate meglumine is predominantly used in:
Its safety profile makes it suitable for use in sensitive populations, including pediatric patients .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3